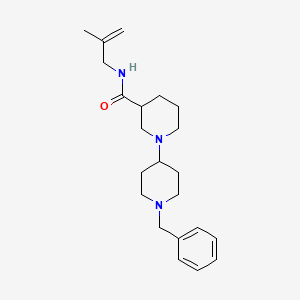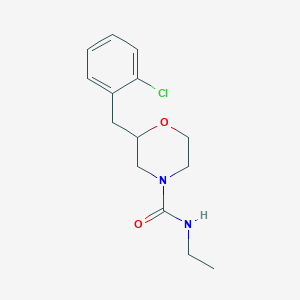methanone](/img/structure/B3815929.png)
[1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
説明
[1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as HPPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of piperidine derivatives, which have been found to exhibit a wide range of biological activities. HPPM has been shown to have significant effects on biochemical and physiological processes, making it a promising candidate for further investigation.
作用機序
The mechanism of action of [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to interact with a number of proteins and enzymes, including G protein-coupled receptors and ion channels. These interactions may lead to changes in the activity of neurotransmitters, ion channels, and other cellular processes.
Biochemical and Physiological Effects:
[1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. In vivo studies have shown that [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can produce a range of physiological effects, including changes in blood pressure, heart rate, and body temperature.
実験室実験の利点と制限
One of the main advantages of [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is its versatility. This compound can be used in a variety of scientific research fields, making it a valuable tool for investigators. Additionally, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to be relatively stable and easy to synthesize, which makes it a convenient compound to work with in the laboratory. However, there are also some limitations associated with the use of [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts. Additionally, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. One area of focus could be on the development of new compounds based on the [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone scaffold, with the aim of improving its pharmacological properties. Another area of interest could be on the investigation of [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone's effects on different signaling pathways and cellular processes, with the aim of understanding its mechanism of action in greater detail. Finally, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone could be studied in animal models of disease to determine its potential therapeutic applications.
科学的研究の応用
[1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been investigated for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to have significant effects on the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. In cancer research, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been found to exhibit cytotoxic effects on cancer cells, suggesting that it may have potential as an anticancer agent. In drug discovery, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been used as a scaffold for the development of new compounds with improved pharmacological properties.
特性
IUPAC Name |
[1-[(2-hydroxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-16(2)26-20-10-5-8-17(13-20)22(25)19-9-6-12-23(15-19)14-18-7-3-4-11-21(18)24/h3-5,7-8,10-11,13,16,19,24H,6,9,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYPRPBYYKEPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B3815870.png)
![6-(3-chlorophenyl)-N-isopropyl-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3815873.png)
![N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea](/img/structure/B3815880.png)
![2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide](/img/structure/B3815886.png)
![5-(6-methoxy-1,3-benzodioxol-5-yl)-1-[(1S)-2-methoxy-1-methylethyl]-4-phenyl-1H-imidazole](/img/structure/B3815890.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B3815902.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B3815910.png)
![4-ethyl-5-[(1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3815920.png)
![[(2-{[bis(pyridin-3-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B3815924.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide](/img/structure/B3815937.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3815943.png)
